3-(AZEPANE-1-SULFONYL)-N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-METHOXYBENZAMIDE
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Overview
Description
3-(AZEPANE-1-SULFONYL)-N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-METHOXYBENZAMIDE is a synthetic organic compound that belongs to the class of sulfonyl benzamides. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the azepane ring, sulfonyl group, and benzodioxole moiety in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(AZEPANE-1-SULFONYL)-N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-METHOXYBENZAMIDE typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.
Formation of the Azepane Ring: The azepane ring can be synthesized through ring-closing reactions involving appropriate amine precursors.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.
Amide Formation: The final step involves coupling the sulfonyl azepane with the benzodioxole derivative to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions may target the cyano group, converting it to an amine.
Substitution: The benzodioxole and benzamide moieties may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Aminated derivatives.
Substitution Products: Various substituted benzamides and benzodioxoles.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes due to the presence of the sulfonyl and cyano groups.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Possible applications in the treatment of diseases due to its unique structure.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Agriculture: Possible applications as agrochemicals.
Mechanism of Action
The mechanism of action of 3-(AZEPANE-1-SULFONYL)-N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-METHOXYBENZAMIDE would depend on its specific biological target. Generally, compounds with sulfonyl and cyano groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The azepane ring may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(AZEPANE-1-SULFONYL)-N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-HYDROXYBENZAMIDE: Similar structure with a hydroxyl group instead of a methoxy group.
3-(AZEPANE-1-SULFONYL)-N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-ETHOXYBENZAMIDE: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 3-(AZEPANE-1-SULFONYL)-N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-METHOXYBENZAMIDE may confer unique chemical and biological properties, such as increased lipophilicity and altered binding affinity to biological targets.
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(6-cyano-1,3-benzodioxol-5-yl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S/c1-29-18-7-6-15(11-21(18)32(27,28)25-8-4-2-3-5-9-25)22(26)24-17-12-20-19(30-14-31-20)10-16(17)13-23/h6-7,10-12H,2-5,8-9,14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQACKPKZRBBEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2C#N)OCO3)S(=O)(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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